An In-depth Technical Guide to Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate (CAS 81438-51-9)
An In-depth Technical Guide to Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate (CAS 81438-51-9)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate, a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class. This scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules and approved drugs.[1][2] This document will delve into its chemical properties, synthesis, analytical characterization, and potential applications, serving as a critical resource for professionals in the field.
Core Compound Identity and Physicochemical Properties
Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate is a solid organic compound recognized for its role as a versatile building block in synthetic and medicinal chemistry. The imidazo[1,2-a]pyridine core is a "privileged scaffold," known for its broad spectrum of biological activities.[3][4]
Table 1: Physicochemical and Computational Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 81438-51-9 | [5][6] |
| Molecular Formula | C₁₂H₁₄N₂O₂ | [5][7] |
| Molecular Weight | 218.25 g/mol | [5] |
| Physical Form | Solid | |
| Purity | ≥98% (Typical Commercial) | [5] |
| Topological Polar Surface Area (TPSA) | 43.6 Ų | [5] |
| LogP (Predicted) | 2.12784 | [5] |
| Hydrogen Bond Acceptors | 4 | [5] |
| Hydrogen Bond Donors | 0 | [5] |
| Rotatable Bonds | 2 | [5] |
| SMILES | CC(C=C1)=CN2C1=NC(C)=C2C(OCC)=O | [5] |
| InChI Key | WSVDYQIPNOBWDU-UHFFFAOYSA-N | |
Synthesis Methodologies: The Groebke-Blackburn-Bienaymé Reaction
The synthesis of the imidazo[1,2-a]pyridine scaffold is efficiently achieved through several strategies, including condensation reactions and multicomponent reactions (MCRs).[2][8] Among the most powerful MCRs for this purpose is the Groebke-Blackburn-Bienaymé (GBB) reaction.[9] This three-component reaction combines an aminopyridine, an aldehyde, and an isocyanide to rapidly assemble the fused heterocyclic system in a single step.[3][10]
The GBB reaction is prized for its atom economy and ability to generate molecular diversity. It is typically catalyzed by Lewis or Brønsted acids, with catalysts like Scandium(III) triflate (Sc(OTf)₃) being common.[1][9] The reaction proceeds through the formation of an imine from the aminopyridine and aldehyde, followed by a [4+1] cycloaddition with the isocyanide.[1]
Conceptual Synthesis Workflow
Caption: GBB reaction workflow for synthesis.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on established GBB reaction methodologies.[1][11] Researchers should optimize conditions for their specific setup.
-
Vessel Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon), add the 2-aminopyridine derivative (5-methylpyridin-2-amine, 1.0 eq).
-
Reagent Addition: Dissolve the aminopyridine in a suitable solvent such as methanol (MeOH).[10] Add the aldehyde (acetaldehyde, 1.0 eq), followed by the isocyanide (ethyl isocyanoacetate, 1.0 eq).
-
Catalyst Introduction: Add the Lewis acid catalyst (e.g., Sc(OTf)₃, 5-10 mol%) to the stirring mixture.[9]
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via silica gel column chromatography to yield the pure Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate.[12]
Analytical Characterization and Quality Control
A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound. This ensures the reliability of data generated in subsequent biological or chemical applications.
Standard Analytical Workflow
Caption: A self-validating analytical workflow.
Expected Spectroscopic Features
Full characterization relies on techniques like NMR, IR, and mass spectrometry.[13][14]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl groups at positions 2 and 6, and the ethyl ester moiety. The chemical shifts and splitting patterns provide definitive information about the proton environment.[15]
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to all unique carbon atoms in the molecule, including the quaternary carbons of the fused ring system, the carbonyl carbon of the ester, and the aliphatic carbons.[16]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass-to-charge ratio (m/z) for the molecular ion, which should correspond to C₁₂H₁₄N₂O₂.[17]
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands, notably a strong C=O stretch for the ester group (typically around 1700-1720 cm⁻¹) and C=N/C=C stretching vibrations from the aromatic rings.[16]
Applications in Research and Drug Development
The imidazo[1,2-a]pyridine core is a cornerstone in modern medicinal chemistry.[4][18] Compounds bearing this scaffold have demonstrated a vast array of biological activities, establishing them as privileged structures for drug design.
Established and Potential Therapeutic Areas:
-
Antituberculosis: Derivatives of the imidazo[1,2-a]pyridine scaffold have shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[18] Some act by targeting the QcrB complex, which is crucial for cellular energy generation.[18]
-
Anticancer: Numerous studies have reported the antiproliferative effects of imidazo[1,2-a]pyridines against various cancer cell lines.[13] Some derivatives have been shown to induce apoptosis in colon cancer cells through pathways involving cytochrome c release and caspase activation.[19] Others have been identified as potent inhibitors of key signaling proteins like PI3 kinase.[20]
-
Anxiolytic and Hypnotic: This scaffold forms the core of well-known drugs like Zolpidem and Alpidem, which act as modulators of the GABA-A receptor.[1]
-
Antiviral and Antibacterial: The structural versatility of this class of compounds has led to the discovery of derivatives with activity against a range of viruses and bacteria.[13][21]
Role as a Chemical Scaffold
Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate serves as an ideal starting point or intermediate for creating libraries of more complex molecules. The ester group at the 3-position can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR).[15]
Caption: Biological targets of the imidazo[1,2-a]pyridine scaffold.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed when handling Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate and its parent class of compounds.
Table 2: GHS Hazard Information for Imidazo[1,2-a]pyridines
| Hazard Statement | Code | Description | Source |
|---|---|---|---|
| Skin Irritation | H315 | Causes skin irritation | [22] |
| Eye Irritation | H319 | Causes serious eye irritation | [22] |
| Respiratory Irritation | H335 | May cause respiratory irritation | [22] |
| Harmful if Swallowed | H302 | Harmful if swallowed |[23] |
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[24]
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[23]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.[24]
-
Respiratory Protection: Avoid breathing dust. If dust is generated, use a NIOSH-approved respirator.[23]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]
-
Keep away from incompatible materials such as strong oxidizing agents.
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